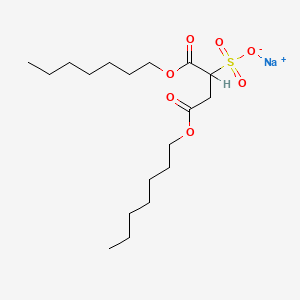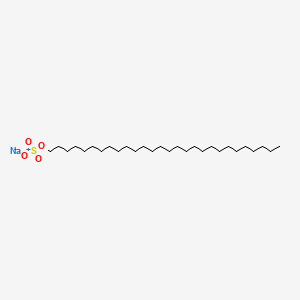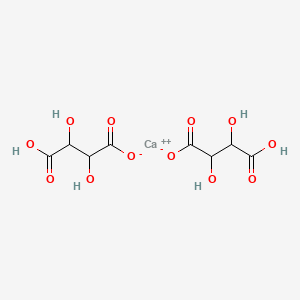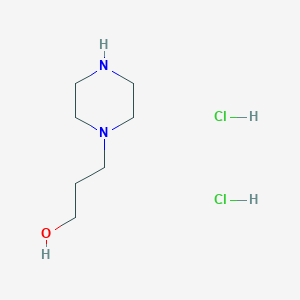![molecular formula C8F17LiO2 B1630111 Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate CAS No. 78740-39-3](/img/structure/B1630111.png)
Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate
Übersicht
Beschreibung
The compound is a lithium salt with a complex fluorinated organic anion. It contains a lithium cation, and the anion is a heavily fluorinated organic compound. Fluorinated compounds are often used in applications where stability and resistance to harsh conditions are required .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the high degree of fluorination. Fluorine atoms are highly electronegative, which can lead to interesting structural properties .Physical And Chemical Properties Analysis
As a lithium salt of a fluorinated organic compound, this compound would likely have interesting physical and chemical properties. Fluorinated compounds are often quite stable and resistant to heat and chemical attack .Wissenschaftliche Forschungsanwendungen
Electrolyte Solutions for Li-S Batteries
Research on lithium-sulfur (Li-S) batteries emphasizes the importance of electrolyte composition on battery performance. A study on the electrochemical behavior of Li-S battery electrolyte solutions based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids demonstrates how the anion in the electrolyte significantly affects the battery's capacity and efficiency. This highlights the critical role of lithium salts in optimizing electrolyte solutions for improved battery performance (Barghamadi et al., 2015).
Cathode Materials for Lithium Batteries
The study of cathode materials, such as the olivine-type Li(Mn, Fe)PO4, is pivotal in enhancing lithium battery technologies. The crystal chemistry and electrochemical properties of these materials provide insights into the potential for high-voltage cathode applications, which is essential for the development of efficient and durable lithium batteries (Yamada & Chung, 2001).
Lithium Battery Electrolytes
A comprehensive study on lithium salts for use as battery electrolytes reveals the importance of selecting the appropriate lithium salt for different types of lithium-based batteries. This research underscores the need for a thorough understanding of Li-salts' roles in enhancing the viability of lithium-metal, lithium-oxygen, and lithium-sulfur batteries. Such understanding is crucial for developing next-generation batteries with improved performance and safety profiles (Younesi et al., 2015).
Ionic Liquid Electrolytes
Ionic liquids, with their high thermal stability and non-flammability, represent a promising direction for safer and more efficient electrolytes in lithium-ion batteries. Studies exploring mixed ionic liquid electrolytes and their applications in lithium batteries provide valuable insights into optimizing electrolyte formulations for enhanced electrochemical performance across a range of temperatures (Diaw et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F17O2.Li/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZFPKBIAYMEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635667 | |
| Record name | Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |
CAS RN |
78740-39-3 | |
| Record name | Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















